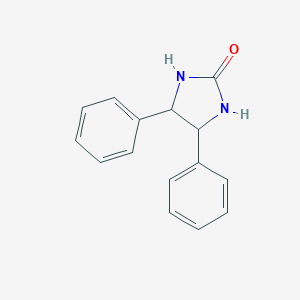

4,5-Diphenyl-2-imidazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAJDFOBMYBISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297136 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-83-5 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4,5-Diphenyl-2-imidazolidinone

Introduction

4,5-Diphenyl-2-imidazolidinone is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of two phenyl substituents at the 4 and 5 positions gives rise to stereoisomerism, resulting in a meso compound (cis isomer) and a pair of enantiomers (trans isomers). This structural feature is central to its chemical and biological properties. While the closely related compound phenytoin (5,5-diphenylhydantoin) is a well-known anticonvulsant drug, the basic properties and potential applications of 4,5-diphenyl-2-imidazolidinone itself are of significant interest to researchers in medicinal chemistry and materials science.[1] The chiral trans isomers, in particular, serve as valuable precursors for chiral auxiliaries and catalysts in asymmetric synthesis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 4,5-diphenyl-2-imidazolidinone, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

The core physicochemical properties of 4,5-diphenyl-2-imidazolidinone are summarized in the table below. It is crucial to distinguish between the cis (meso) and trans (chiral) isomers, as their physical properties and applications differ significantly.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O | [2] |

| Molecular Weight | 238.28 g/mol | [2] |

| CAS Number | 100820-83-5 (unspecified stereochemistry) | |

| Appearance | Crystalline solid | [2] |

| Melting Point | cis (meso): Not explicitly stated in the provided search results. trans (chiral): Not explicitly stated in the provided search results. A related compound, (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone, has a melting point of 171-174 °C.[3] | |

| Solubility | Recrystallized from water, suggesting some solubility in hot water.[2] Soluble in methanol and dichloromethane during synthesis.[2] |

Stereoisomerism: A Tale of Two Isomers

The stereochemistry of the two phenyl groups at positions 4 and 5 of the imidazolidinone ring dictates the molecule's overall symmetry and chirality.

-

cis (meso)-4,5-Diphenyl-2-imidazolidinone: In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. This configuration results in a plane of symmetry, making the molecule achiral, hence the designation "meso."[2]

-

trans-4,5-Diphenyl-2-imidazolidinone: Here, the phenyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of enantiomers: (4R,5R) and (4S,5S).[2] These enantiomerically pure forms are highly valuable in asymmetric synthesis.[2]

Synthesis and Stereochemical Control

The synthesis of 4,5-diphenyl-2-imidazolidinone isomers relies on the stereochemistry of the starting diamine precursor.

Synthesis of cis-4,5-Diphenyl-2-imidazolidinone (meso)

The meso isomer is synthesized from meso-1,2-diamino-1,2-diphenylethane. The cyclization is typically achieved using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI).

Caption: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone.

Experimental Protocol: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone [2]

-

Preparation of meso-1,2-diamino-1,2-diphenylethane:

-

A suspension of an appropriate precursor (e.g., 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane) is refluxed in a mixture of glacial acetic acid and 48% aqueous HBr for an extended period (e.g., four days).

-

After cooling, the product is precipitated with diethyl ether, filtered, and washed.

-

The solid is then treated with a strong base (e.g., 40% aqueous NaOH) and extracted with dichloromethane.

-

The organic extracts are dried and the solvent evaporated. The crude product is recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.

-

-

Cyclization to cis-4,5-Diphenyl-2-imidazolidinone:

-

A portion of the meso-diamine is dissolved in dichloromethane and cooled in an ice bath.

-

A solution of 1,1'-carbonyldiimidazole (CDI) in dichloromethane is added dropwise.

-

The mixture is stirred for two hours, after which the solvent is evaporated under reduced pressure.

-

The resulting solid is taken up in methanol, cooled, and treated with 40% aqueous NaOH, followed by stirring.

-

Methanol is evaporated, and the remaining aqueous solution is cooled and acidified to pH 1 with 0.5 M HCl, causing the cis-4,5-diphenyl-2-imidazolidinone to crystallize.

-

The crystals are filtered to obtain the final product with a high yield (e.g., 97%).[2]

-

The stereochemistry of the final product is dictated by the meso configuration of the starting diamine. The cyclization with CDI preserves this stereochemistry.

Synthesis of trans-4,5-Diphenyl-2-imidazolidinone (Chiral)

The synthesis of the enantiomerically pure trans isomers requires a chiral starting material, typically an enantiomer of 1,2-diamino-1,2-diphenylethane. For example, (1R,2R)-1,2-diamino-1,2-diphenylethane would yield (4R,5R)-4,5-diphenyl-2-imidazolidinone.

Caption: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone.

Experimental Protocol: General approach for the synthesis of trans-4,5-Diphenyl-2-imidazolidinone

While a specific detailed protocol for the trans isomer was not found in the search results, the synthesis would follow a similar pathway to the cis isomer, with the critical difference being the use of an enantiomerically pure diamine.

-

Starting Material: Begin with an enantiomerically pure 1,2-diamino-1,2-diphenylethane (e.g., (1R,2R)- or (1S,2S)-isomer).

-

Cyclization: React the chiral diamine with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) or phosgene in an appropriate solvent.

-

Workup and Purification: The reaction mixture would be worked up to isolate the crude product, which would then be purified by recrystallization or chromatography to yield the enantiomerically pure trans-4,5-diphenyl-2-imidazolidinone.

Spectroscopic and Crystallographic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of 4,5-diphenyl-2-imidazolidinone. The data for the meso-isomer is presented below.

Table of NMR Data for meso-4,5-Diphenyl-2-imidazolidinone in CDCl₃ [2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling | Assignment |

| ¹H NMR | 7.10–7.05 | m | 6H, Aromatic |

| 6.97–6.93 | m | 4H, Aromatic | |

| 5.17 | s | 2H, CH-Ph | |

| 5.01 | broad s | 2H, NH | |

| ¹³C NMR | 163.5 | C=O | |

| 137.0 | Aromatic C (quaternary) | ||

| 128.0 | Aromatic CH | ||

| 127.8 | Aromatic CH | ||

| 127.0 | Aromatic CH | ||

| 61.8 | CH-Ph |

The singlet at 5.17 ppm in the ¹H NMR spectrum for the two methine protons (CH-Ph) is characteristic of the cis isomer due to the molecule's symmetry. In the trans isomer, these protons would be diastereotopic and would likely appear as distinct signals.

Infrared (IR) Spectroscopy

While specific IR spectra for 4,5-diphenyl-2-imidazolidinone were not found in the search results, the expected characteristic absorption bands for the related 5,5-diphenylimidazolidine-2,4-dione (phenytoin) include N-H stretching (around 3260 and 3200 cm⁻¹) and C=O stretching (around 1770 and 1722 cm⁻¹).[1] It is expected that 4,5-diphenyl-2-imidazolidinone would show a strong C=O stretching absorption in the range of 1690-1720 cm⁻¹ and N-H stretching absorptions above 3200 cm⁻¹.

Mass Spectrometry

No specific mass spectrometry data for 4,5-diphenyl-2-imidazolidinone was found in the search results. The expected molecular ion peak [M]⁺ would be at m/z = 238.

X-ray Crystallography

The crystal structure of meso-4,5-diphenyl-2-imidazolidinone has been determined, confirming the cis relationship between the two phenyl groups.[2]

Table of Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone [2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3539 (4) |

| b (Å) | 8.6159 (4) |

| c (Å) | 11.3211 (7) |

| α (°) | 86.147 (3) |

| β (°) | 76.094 (3) |

| γ (°) | 82.718 (3) |

| Dihedral angle between phenyl rings (°) | 48.14 (6) |

In the crystal structure, molecules of meso-4,5-diphenyl-2-imidazolidinone form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further linked into a two-dimensional network via weak N—H⋯π(arene) interactions and π–π stacking.[2]

Caption: Intermolecular interactions in the crystal structure.

Potential Applications and Biological Relevance

While the biological activity of 4,5-diphenyl-2-imidazolidinone is not as extensively studied as its 5,5-disubstituted analog, phenytoin, the imidazolidinone scaffold is a well-established pharmacophore.

-

Asymmetric Synthesis: Enantiopure trans-4,5-diphenyl-2-imidazolidinone has been utilized as a precursor for chiral auxiliaries, chiral catalysts, and chiral ligands.[2] This highlights its importance in the stereoselective synthesis of complex molecules.

-

Potential Biological Activity:

-

Anticonvulsant Activity: Given the structural similarity to phenytoin, a known sodium channel blocker used as an anticonvulsant, it is plausible that 4,5-diphenyl-2-imidazolidinone may exhibit similar neurological activity.[1] However, direct experimental evidence for this is lacking in the provided search results.

-

Enzyme Inhibition: Imidazolidinone derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase.[4] The 4,5-diphenyl substitution pattern could confer specific inhibitory properties against certain enzymes.

-

Further research is warranted to explore the full therapeutic potential of both the cis and trans isomers of 4,5-diphenyl-2-imidazolidinone.

Conclusion

4,5-Diphenyl-2-imidazolidinone is a fascinating molecule with distinct stereoisomers that possess different properties and applications. The achiral meso (cis) isomer has been well-characterized crystallographically and spectroscopically, and its synthesis is straightforward from the corresponding meso-diamine. The chiral trans isomers are valuable building blocks in asymmetric synthesis. While direct evidence for the biological activity of the parent compound is limited, the prevalence of the imidazolidinone core in numerous bioactive molecules suggests that 4,5-diphenyl-2-imidazolidinone and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a solid foundation of its basic properties to aid researchers in their exploration of this versatile chemical entity.

References

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]

-

Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. [Link]

-

Pejchal, V., Štěpánková, Š., Padelková, Z., Imramovský, A., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-4,5-Diphenyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of cis-4,5-Diphenyl-2-imidazolidinone

The imidazolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, cis-4,5-diphenyl-2-imidazolidinone stands out as a molecule of significant stereochemical interest. Its rigid, well-defined three-dimensional structure makes it an attractive building block for the design of chiral auxiliaries, ligands for asymmetric catalysis, and novel therapeutic agents. Understanding the precise arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships, predicting molecular interactions, and engineering new molecules with desired properties. This technical guide provides an in-depth exploration of the crystal structure of cis-4,5-diphenyl-2-imidazolidinone, grounded in experimental data and established scientific principles.

I. Synthesis and Crystallization: From Precursors to Single Crystals

The journey to determining a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The preparation of meso-4,5-diphenyl-2-imidazolidinone, the cis isomer, is a multi-step process that demands careful control of reaction conditions to ensure the desired stereochemistry.

Experimental Protocol: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

The synthesis commences with the formation of an imine-amide precursor by heating benzaldehyde with ammonium acetate.[1] This precursor is then subjected to exhaustive hydrolysis using a mixture of hydrobromic acid and acetic acid over several days to yield meso-1,2-diamino-1,2-diphenylethane.[1] The crucial cyclization step is achieved by treating the resulting diamine with 1,1'-carbonyldiimidazole, which acts as a phosgene equivalent to form the imidazolidinone ring.[1]

Step-by-Step Synthesis Workflow:

Sources

An In-Depth Technical Guide to the Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for meso-4,5-diphenyl-2-imidazolidinone, a crucial heterocyclic compound with applications in medicinal chemistry and as a precursor for chiral auxiliaries and ligands. The document delves into the primary, field-proven synthetic route, elucidating the underlying chemical principles, stereochemical considerations, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering actionable insights and a robust procedural framework.

Introduction: The Significance of meso-4,5-Diphenyl-2-imidazolidinone

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs.[1][2] The stereochemistry of substituents on the imidazolidinone ring is critical for biological activity. meso-4,5-Diphenyl-2-imidazolidinone is an achiral isomer characterized by a cis relationship between the two phenyl groups at the 4 and 5 positions.[3][4][5] This specific stereoisomer serves as a valuable building block in organic synthesis. While its enantiomeric trans-isomers have found utility as precursors for chiral auxiliaries and catalysts, the meso form provides a unique stereochemical scaffold for further functionalization.[3]

This guide focuses on the most direct and reliable method for the synthesis of the meso isomer, proceeding through the cyclization of meso-1,2-diamino-1,2-diphenylethane.

The Cornerstone of Synthesis: Stereoselective Preparation of the Diamine Precursor

The critical determinant for the stereochemistry of the final product is the configuration of the starting diamine. To obtain meso-4,5-diphenyl-2-imidazolidinone, one must begin with meso-1,2-diamino-1,2-diphenylethane.

A common and effective route to this precursor involves the exhaustive hydrolysis of a readily prepared imine-amide.[3] This process begins with the condensation of benzaldehyde with ammonium acetate. The resulting product is then subjected to prolonged hydrolysis under strong acidic conditions, which cleaves the imine and amide functionalities to yield the desired meso-diamine.[3] It is noteworthy that this vigorous hydrolysis does not lead to epimerization, preserving the meso stereochemistry.[3]

The Core Reaction: Cyclization to form the Imidazolidinone Ring

The most prevalent and efficient method for constructing the imidazolidin-2-one ring from a 1,2-diamine is through the use of a phosgene equivalent.[6] 1,1'-Carbonyldiimidazole (CDI) is a safer and highly effective alternative to phosgene for this transformation.[3]

The reaction proceeds via a two-step mechanism. First, one of the amino groups of meso-1,2-diamino-1,2-diphenylethane attacks one of the carbonyl-activated imidazole rings of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl, which results in the cyclization and elimination of the second imidazole molecule to afford the stable five-membered imidazolidinone ring.

The workflow for this synthesis is depicted below:

Caption: Overall workflow for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.[3]

Synthesis of meso-1,2-Diamino-1,2-diphenylethane

-

Preparation of the Imine-Amide Precursor: The imine-amide precursor is prepared by heating benzaldehyde with ammonium acetate according to established literature procedures.

-

Hydrolysis: The prepared imine-amide is subjected to exhaustive hydrolysis by heating in a mixture of hydrobromic acid and acetic acid for an extended period (e.g., four days).

-

Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude product is then recrystallized from water to yield pure meso-1,2-diamino-1,2-diphenylethane.

Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

-

Reaction Setup: A solution of meso-1,2-diamino-1,2-diphenylethane (1 equivalent) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask and cooled in an ice bath.

-

Addition of CDI: A solution of 1,1'-carbonyldiimidazole (CDI) (approximately 2.1 equivalents) in CH₂Cl₂ is added dropwise to the cooled diamine solution with stirring.

-

Reaction Progression: The reaction mixture is stirred for two hours at low temperature.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Work-up: The resulting solid is taken up in methanol and cooled in an ice bath. A 40% aqueous solution of sodium hydroxide is added, and the mixture is stirred for 30 minutes.

-

Acidification and Precipitation: The methanol is evaporated under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1 with 0.5 M HCl. The target compound crystallizes out of solution.

-

Isolation and Purification: The crystals of meso-4,5-diphenyl-2-imidazolidinone are collected by filtration.

Quantitative Data and Characterization

The following table summarizes typical yields and key characterization data for the synthesis of meso-4,5-diphenyl-2-imidazolidinone.

| Step | Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Hydrolysis | meso-1,2-Diamino-1,2-diphenylethane | 65% | 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H) | 142.8, 128.3, 127.5, 127.4, 62.7 |

| Cyclization | meso-4,5-Diphenyl-2-imidazolidinone | 97% | 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (br s, 2H) | 163.5, 137.0, 128.0, 127.8, 127.0, 61.8 |

Data sourced from Galas et al., 2009.[3]

Alternative Synthetic Strategies

While the diamine cyclization method is the most direct for the target molecule, it is important for the modern researcher to be aware of other synthetic approaches to the imidazolidin-2-one core. These methods often offer advantages in terms of substrate scope and the introduction of diverse functionalities.

-

Palladium-Catalyzed Carboamination: This method involves the reaction of N-allylureas with aryl or alkenyl halides in the presence of a palladium catalyst.[6] This approach allows for the formation of a C-C and a C-N bond in a single step with good to excellent diastereoselectivity, particularly for 4,5-disubstituted imidazolidin-2-ones.[6]

-

Intramolecular Cyclization of Urea Derivatives: Acid-catalyzed intramolecular cyclization of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles can produce 4-(het)arylimidazolidin-2-ones with high regioselectivity.[1][2]

-

Diamination of Alkenes: Stereoselective diamination of alkenes using reagents like 1,3-ditosylurea can also lead to the formation of the imidazolidinone ring.[1][2]

The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Conclusion

The synthesis of meso-4,5-diphenyl-2-imidazolidinone is most reliably achieved through a two-step process commencing with the preparation of meso-1,2-diamino-1,2-diphenylethane, followed by cyclization with 1,1'-carbonyldiimidazole. This method is high-yielding and preserves the desired meso stereochemistry. An understanding of this primary synthetic pathway, coupled with an awareness of alternative strategies, equips researchers with the necessary knowledge to effectively produce this valuable synthetic intermediate for a range of applications in chemical and pharmaceutical research.

References

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Organic Letters, 8(12), 2531–2534. Available at: [Link]

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available at: [Link]

-

Zarudnitskiy, E. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. Available at: [Link]

-

Zarudnitskiy, E. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ProQuest. Available at: [Link]

-

Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]

-

Pace, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(11), 2826. Available at: [Link]

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Sci-Hub. Available at: [Link]

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. TIB.eu. Available at: [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]

- 3. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.se [sci-hub.se]

- 5. Making sure you're not a bot! [tib.eu]

- 6. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 4,5-Diphenyl-2-imidazolidinone

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry, stereochemistry, and conformational landscape of 4,5-diphenyl-2-imidazolidinone. The imidazolidinone scaffold is a privileged structure in medicinal chemistry and materials science, and the stereochemical arrangement of its substituents profoundly influences its biological activity and physical properties. This document synthesizes data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a detailed structural perspective. We will explore the distinct characteristics of the cis (meso) and trans (chiral) isomers, present detailed experimental protocols for synthesis and characterization, and discuss the non-covalent interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important heterocyclic compound.

Introduction: The Structural Significance of 4,5-Diphenyl-2-imidazolidinone

4,5-Diphenyl-2-imidazolidinone is a heterocyclic compound featuring a five-membered imidazolidinone ring substituted with two phenyl groups at the 4 and 5 positions. The presence of two adjacent stereocenters (C4 and C5) gives rise to distinct stereoisomers: a meso compound with a cis relationship between the phenyl groups and a pair of enantiomers (trans isomers). This stereochemical diversity is critical, as the spatial orientation of the bulky phenyl substituents dictates the molecule's overall shape, its ability to interact with biological targets, and its utility as a chiral auxiliary in asymmetric synthesis.[1] Understanding the preferred conformations and geometric parameters of these isomers is fundamental to harnessing their potential in various scientific applications.

Stereochemistry: The Cis (Meso) and Trans (Chiral) Isomers

The core of 4,5-diphenyl-2-imidazolidinone's structural complexity lies in its stereoisomerism. The two stereocenters at C4 and C5 can lead to three possible stereoisomers.

-

meso-4,5-Diphenyl-2-imidazolidinone (cis): In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. The molecule possesses an internal plane of symmetry, rendering it achiral, despite the presence of two stereocenters.

-

trans-4,5-Diphenyl-2-imidazolidinone (chiral): This form exists as a pair of enantiomers, (4R,5R) and (4S,5S), where the phenyl groups are on opposite sides of the ring. These isomers are non-superimposable mirror images of each other and are optically active.[1] Enantiopure samples of the trans-isomers are valuable as precursors for chiral auxiliaries and ligands.[1]

Caption: Logical relationship of the stereoisomers of 4,5-diphenyl-2-imidazolidinone.

Synthesis and Stereochemical Control

The synthesis of 4,5-diphenyl-2-imidazolidinone can be directed to selectively produce the meso isomer. The established route involves the hydrolysis of an imine-amide precursor derived from benzaldehyde, followed by cyclization of the resulting meso-1,2-diamino-1,2-diphenylethane with a carbonylating agent.[1] The stereochemistry is fixed during an electrocyclization step in the formation of the precursor, which favors the cis arrangement.[1]

Experimental Protocol: Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

This protocol is adapted from the procedure described by Galas et al. (2009).[1]

Part A: Hydrolysis of the Precursor to meso-1,2-diamino-1,2-diphenylethane

-

A suspension of 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (57 mmol) is prepared in a mixture of glacial acetic acid (115 ml) and 48% aqueous HBr (230 ml).

-

The mixture is heated to reflux for four days.

-

After cooling in an ice bath, diethyl ether (200 ml) is added, and the mixture is stirred vigorously for 30 minutes.

-

The solid is filtered and washed with diethyl ether.

-

The collected solid is added to 100 ml of ice-cold 40% aqueous NaOH and extracted three times with CH₂Cl₂ (150 ml).

-

The combined organic extracts are evaporated to dryness and recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.

Part B: Cyclization to meso-4,5-Diphenyl-2-imidazolidinone

-

A portion of the diamine (24 mmol) is dissolved in CH₂Cl₂ (50 ml) and cooled in an ice bath.

-

A solution of 1,1'-carbonyldiimidazole (50 mmol) in CH₂Cl₂ (250 ml) is added dropwise.

-

The mixture is stirred for two hours, and the solvent is then evaporated under reduced pressure.

-

The resulting solid is taken up in methanol (200 ml), cooled in an ice bath, and 20 ml of 40% aqueous NaOH is added. The mixture is stirred for 30 minutes.

-

Methanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to pH 1 with 0.5 M HCl to crystallize the final product.

-

The crystals are filtered to obtain pure meso-4,5-diphenylimidazolidin-2-one.

Caption: Synthetic workflow for meso-4,5-diphenyl-2-imidazolidinone.

Molecular Geometry and Conformation

Solid-State Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive insight into the molecular geometry in the solid state. A study on meso-4,5-diphenyl-2-imidazolidinone has confirmed the cis relationship between the two phenyl groups.[1][2]

The five-membered imidazolidinone ring is not planar, adopting a puckered conformation to minimize steric strain. The two phenyl rings are twisted with respect to each other, with a measured dihedral angle of 48.14(6)°.[1][2] This significant twist is a consequence of steric hindrance between the bulky phenyl groups, forcing them out of a coplanar arrangement.

Table 1: Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone [1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3539 (4) |

| b (Å) | 8.6159 (4) |

| c (Å) | 11.3211 (7) |

| α (°) | 86.147 (3) |

| β (°) | 76.094 (3) |

| γ (°) | 82.718 (3) |

| Volume (ų) | 596.32 (6) |

| Z | 2 |

In the crystal lattice, molecules are organized into centrosymmetric dimers through intermolecular N-H···O hydrogen bonds.[1] These dimers are further linked into a two-dimensional network via N-H···π(arene) interactions and π–π stacking, with a centroid-centroid distance of 3.6937(11) Å between stacked phenyl rings.[1]

Caption: Intermolecular interactions in the crystal lattice of the meso isomer.

Solution-State Analysis via NMR Spectroscopy

NMR spectroscopy provides critical information about the molecule's structure and dynamics in solution. For meso-4,5-diphenyl-2-imidazolidinone, the molecule's symmetry is reflected in its NMR spectra.

-

¹H NMR: Due to the C₂ symmetry plane in the meso isomer, the two methine protons at the C4 and C5 positions are chemically and magnetically equivalent. This results in a sharp singlet in the ¹H NMR spectrum, a key diagnostic feature for the cis configuration.[1] The two N-H protons are also equivalent, typically appearing as a broad singlet.

-

¹³C NMR: Similarly, the symmetry of the molecule leads to a reduced number of signals in the ¹³C NMR spectrum compared to what would be expected for an asymmetric molecule. The two phenyl groups give rise to a single set of aromatic carbon signals.

Table 2: NMR Spectroscopic Data for meso-4,5-Diphenyl-2-imidazolidinone (in CDCl₃) [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.10–6.93 | m | 10H, Aromatic |

| 5.17 | s | 2H, C4-H & C5-H | |

| 5.01 | br s | 2H, N-H | |

| ¹³C NMR | 163.5 | C2 (C=O) | |

| 137.0 | Aromatic (ipso-C) | ||

| 128.0 | Aromatic | ||

| 127.8 | Aromatic | ||

| 127.0 | Aromatic | ||

| 61.8 | C4 & C5 |

The simplicity of the NMR spectra strongly supports the presence of a high degree of symmetry in the solution-state conformation, consistent with the cis arrangement observed in the solid state. Dynamic NMR studies on related dihydroxy-2-imidazolidinones have been used to investigate processes like prototropic tautomerism, but for the parent 4,5-diphenyl-2-imidazolidinone, the primary conformational features are stable on the NMR timescale at room temperature.[3][4]

Conclusion

The molecular architecture of 4,5-diphenyl-2-imidazolidinone is defined by its stereochemistry. The meso (cis) isomer, which is readily synthesized, adopts a puckered ring conformation with a significant dihedral angle between the two phenyl substituents to alleviate steric strain. This geometry is maintained from the solid state, as confirmed by X-ray crystallography, to the solution phase, as evidenced by NMR spectroscopy. Its solid-state structure is stabilized by a network of hydrogen bonds and π-π stacking interactions. A thorough understanding of these geometric and conformational properties is essential for the rational design of new catalysts, chiral auxiliaries, and pharmacologically active agents based on this versatile molecular scaffold.

References

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]

-

Saeed, A., Erben, M. F., & Villafañe, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone. Molecules, 11(4), 225-233. [Link]

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12), o3087–o3087. [Link]

-

PubChem. (n.d.). 4,5-Diphenyl-2-imidazolidinone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 4,5-Diphenyl-2-imidazolidinone. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2006). (PDF) Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Diphenylimidazolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone. Retrieved January 14, 2026, from [Link]

-

PubMed. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. National Library of Medicine. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of meso-4,5-Diphenyl-2-imidazolidinone

Executive Summary: The Molecular Blueprint

In the landscape of heterocyclic chemistry, imidazolidinones represent a privileged scaffold, crucial in medicinal chemistry and materials science. Among these, 4,5-diphenyl-2-imidazolidinone stands out, existing as cis (meso) and trans (chiral) diastereomers. Accurate structural confirmation and purity assessment are paramount for any downstream application, from chiral auxiliary development to novel therapeutic design. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of the meso isomer of 4,5-diphenyl-2-imidazolidinone.

The choice to focus on the meso isomer is deliberate; its Cs symmetry results in a distinct and illustrative spectroscopic signature that serves as an excellent reference point. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. Every piece of data is contextualized, and every technique is presented as a self-validating system, grounded in authoritative references.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For meso-4,5-diphenyl-2-imidazolidinone, both ¹H and ¹³C NMR provide unambiguous evidence of its structure and the cis relationship of its phenyl substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of the meso isomer is defined by its simplicity, a direct consequence of the molecule's symmetry. The two phenyl rings are chemically equivalent, as are the two methine protons at C4 and C5 and the two amine protons at N1 and N3.

Key Insights & Data Interpretation: A ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument reveals the following key signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.10–6.93 | Multiplet (m) | 10H | Aromatic (Ar-H) | The ten protons of the two equivalent phenyl rings appear as a complex multiplet, typical for unsubstituted phenyl groups. |

| 5.17 | Singlet (s) | 2H | Methine (C4-H, C5-H) | This singlet is the definitive signature of the meso isomer. The equivalence of these two protons confirms the cis stereochemistry. In the trans isomer, these protons would be non-equivalent and would likely appear as a pair of doublets. |

| 5.01 | Broad Singlet (s) | 2H | Amine (N1-H, N3-H) | The two N-H protons are equivalent and often appear as a broad signal due to quadrupole broadening and potential exchange with trace water. This signal will disappear upon a D₂O shake. |

Carbon (¹³C) NMR Spectroscopy

Complementing the proton data, the ¹³C NMR spectrum further confirms the molecular symmetry, showing a reduced number of signals relative to the total carbon count.

Key Insights & Data Interpretation: The corresponding ¹³C NMR spectrum (100 MHz, CDCl₃) shows six distinct signals for the 15-carbon molecule[1]:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 163.5 | Carbonyl (C=O) | The chemical shift is characteristic of a urea-type carbonyl carbon. |

| 137.0 | Aromatic (ipso-C) | The quaternary carbons of the phenyl rings to which the imidazolidinone ring is attached. |

| 128.0, 127.8, 127.0 | Aromatic (Ar-C) | Signals for the remaining ortho, meta, and para carbons of the two equivalent phenyl rings. Overlap is common. |

| 61.8 | Methine (C4, C5) | The signal for the two equivalent methine carbons. Its upfield position is characteristic of sp³ carbons bonded to nitrogen. |

Experimental Protocol & Workflow: NMR Analysis

The acquisition of high-quality NMR data is contingent on a systematic approach, from sample preparation to parameter optimization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field, which is essential for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum. A 400 MHz or higher field instrument is recommended for better signal dispersion.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Diagram: NMR Spectroscopy Experimental Workflow

A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR maps the carbon-hydrogen framework, Infrared (IR) spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For meso-4,5-diphenyl-2-imidazolidinone, the key features are the N-H and C=O bonds of the cyclic urea moiety and the vibrations of the phenyl rings.

Key Insights & Data Interpretation: While a specific published spectrum for this exact molecule is not readily available, its structure allows for the confident prediction of its key absorption bands based on well-established correlation tables.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3200-3300 | N-H Stretch | Medium-Strong | This region is characteristic of the stretching vibration of the N-H bonds in the cyclic urea. Hydrogen bonding in the solid state typically results in a broad band.[4] |

| ~3000-3100 | Aromatic C-H Stretch | Medium | Stretching vibrations of the sp² C-H bonds on the phenyl rings. |

| ~2850-2950 | Aliphatic C-H Stretch | Weak | Stretching vibrations of the sp³ C-H bonds at C4 and C5. |

| ~1700-1720 | C=O Stretch (Amide I) | Strong | This is a highly characteristic and intense band for the carbonyl group in a five-membered cyclic urea (imidazolidinone). Its exact position is sensitive to ring strain and hydrogen bonding.[4][5] |

| ~1600 & ~1450-1500 | C=C Stretch | Medium | These two bands are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |

| ~1400-1450 | C-N Stretch | Medium | The stretching vibration of the carbon-nitrogen bonds within the imidazolidinone ring.[6] |

Experimental Protocol & Workflow: FT-IR Analysis

Acquiring a solid-state FT-IR spectrum is a rapid and straightforward method for preliminary functional group analysis.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The goal is to create a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum.

-

Data Analysis: Label the significant peaks and correlate them to the expected functional group vibrations.

Diagram: FT-IR Spectroscopy Experimental Workflow

Standard procedure for FT-IR analysis of a solid sample.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Key Insights & Data Interpretation: For meso-4,5-diphenyl-2-imidazolidinone (C₁₅H₁₄N₂O), the key data points are:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₅H₁₄N₂O | - |

| Nominal Mass | 238 g/mol | Sum of the integer masses of the most abundant isotopes. |

| Exact Mass | 238.110613 g/mol | The calculated mass using the exact isotopic masses. This is a critical value for high-resolution mass spectrometry (HRMS) confirmation.[7] |

| Molecular Ion (M⁺˙) | m/z 238 | Observed in techniques like Electron Ionization (EI), representing the intact molecule with one electron removed. |

| Protonated Molecule ([M+H]⁺) | m/z 239 | Commonly observed in soft ionization techniques like Electrospray Ionization (ESI), where a proton is added to the molecule. |

Fragmentation Analysis: The energetic molecular ion produced by EI-MS is prone to fragmentation. The fragmentation pattern provides a unique fingerprint and validates the proposed structure. Key expected fragments include[8][9][10]:

-

Cleavage of the imidazolidinone ring: A characteristic fragmentation pathway for such heterocyclic systems.

-

Loss of a phenyl group: Leading to a fragment at m/z 161 (238 - 77).

-

Formation of a stilbene-like radical cation: A symmetric cleavage could potentially lead to a fragment at m/z 180, corresponding to diphenylethylene.

Experimental Protocol & Workflow: Mass Spectrometry Analysis

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and capable of supporting ionization.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ion source at a constant, low flow rate (e.g., 5-10 µL/min).

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions like [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the peak corresponding to the protonated molecule and compare its measured m/z to the calculated exact mass to confirm the elemental composition.

Diagram: Mass Spectrometry Experimental Workflow

A typical workflow for Electrospray Ionization Mass Spectrometry.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of meso-4,5-diphenyl-2-imidazolidinone is a clear demonstration of the synergy between different spectroscopic techniques. NMR spectroscopy provides the definitive structural and stereochemical framework, confirmed by the symmetry-induced simplicity of the spectra. IR spectroscopy validates the presence of the key functional groups, particularly the cyclic urea moiety. Finally, high-resolution mass spectrometry confirms the elemental composition with high precision.

The data and protocols presented herein form a self-validating system. The singlet for the C4-H and C5-H protons in the ¹H NMR spectrum strongly implies cis stereochemistry, a hypothesis supported by the reduced number of signals in the ¹³C NMR spectrum. The synthesis from meso-1,2-diamino-1,2-diphenylethane and the confirmation by X-ray crystallography provide ultimate validation of this interpretation[1][11]. This comprehensive spectroscopic profile serves as a reliable benchmark for any researcher working with this important chemical entity.

References

-

Spiess, P. C., et al. (2010). Infrared Spectroscopy. In Organic Chemistry (2nd ed.). LibreTexts.

-

Daniliuc, S.-G., et al. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3087.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea.

-

Hadži, D. (1956). The Infra-red Absorption Spectrum and Structure of Urea. Vestnik Slovenskega kemijskega društva, 3(1-4), 113-119.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

Clark, J. (2015). Mass spectra - fragmentation patterns. Chemguide.

-

ResearchGate. (n.d.). MS fragmentation pattern for the imidazolidines.

-

SpectraBase. (2024). 4,5-Diphenyl-2-imidazolidinone. John Wiley & Sons, Inc.

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E Structure Reports Online, 65(12), o3087.

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. National Center for Biotechnology Information.

-

Sci-Hub. (n.d.). meso-4,5-Diphenylimidazolidin-2-one.

-

ResearchGate. (n.d.). Infrared spectra of crystalline urea films.

Sources

- 1. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Making sure you're not a bot! [tib.eu]

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Diphenyl-2-imidazolidinone

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Diphenyl-2-imidazolidinone, with a specialized focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. While specific experimental data for 4,5-Diphenyl-2-imidazolidinone is not extensively available in public literature, this guide establishes a robust framework for its characterization by leveraging data from structurally related compounds and established analytical methodologies. We present detailed protocols for determining equilibrium solubility and for conducting forced degradation studies, crucial for predicting the compound's behavior in various pharmaceutical and research settings. Furthermore, potential degradation pathways are elucidated based on the known reactivity of the imidazolidinone heterocyclic system.

Introduction: The Significance of 4,5-Diphenyl-2-imidazolidinone

Heterocyclic compounds are cornerstones in medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1] The imidazolidinone ring, a saturated 5-membered heterocycle containing a urea functional group, is a privileged scaffold found in a variety of biologically active molecules.[2] 4,5-Diphenyl-2-imidazolidinone, with its distinct stereochemical and electronic properties conferred by the two phenyl substituents, represents a molecule of significant interest for further investigation and development.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug discovery and development. These parameters profoundly influence a compound's bioavailability, formulation, and shelf-life. This guide aims to provide the necessary theoretical background and practical methodologies to empower researchers to comprehensively characterize the solubility and stability profile of 4,5-Diphenyl-2-imidazolidinone.

Physicochemical Properties of 4,5-Diphenyl-2-imidazolidinone

A foundational understanding of the physicochemical properties of 4,5-Diphenyl-2-imidazolidinone is essential for predicting its behavior. The table below summarizes key computed and experimental data available.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O | |

| Molecular Weight | 238.28 g/mol | [3] |

| Appearance | Crystalline solid (typical for this class) | General Knowledge |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP (computed) | 1.80 | |

| Crystal Structure | The meso-isomer exhibits a cis relationship between the phenyl groups. The crystal structure is triclinic. | [3] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of two phenyl groups in 4,5-Diphenyl-2-imidazolidinone suggests that its aqueous solubility is likely to be low.

Factors Influencing Solubility

The solubility of 4,5-Diphenyl-2-imidazolidinone will be influenced by several factors:

-

Solvent Polarity: As a molecule with both polar (imidazolidinone ring) and non-polar (phenyl groups) regions, its solubility will vary significantly with the polarity of the solvent. It is expected to have higher solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol compared to water.

-

pH: The imidazolidinone ring contains secondary amine functionalities which can be protonated at low pH. This protonation would increase the polarity of the molecule and is expected to enhance its solubility in acidic aqueous solutions.

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its solubility.

Predicted Solubility in Common Solvents

While experimental data is lacking, a qualitative prediction of solubility is presented below:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The non-polar phenyl groups dominate the molecule's character, leading to poor interaction with polar water molecules. |

| Methanol / Ethanol | Moderate | These polar protic solvents can interact with the polar imidazolidinone ring and also solvate the phenyl groups to some extent. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar parts of the molecule. |

| Dichloromethane | Moderate to High | The non-polar nature of dichloromethane should allow for good solvation of the phenyl groups. |

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]

Objective: To determine the thermodynamic equilibrium solubility of 4,5-Diphenyl-2-imidazolidinone in various solvents.

Materials:

-

4,5-Diphenyl-2-imidazolidinone (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Methodology:

-

Preparation: Add an excess amount of solid 4,5-Diphenyl-2-imidazolidinone to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved 4,5-Diphenyl-2-imidazolidinone using a validated HPLC method.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Potential Degradation Pathways

Assessing the chemical stability of a compound is a critical component of its development. Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5]

General Stability of the Imidazolidinone Ring

The imidazolidinone ring, being a cyclic urea, is susceptible to certain degradation pathways:

-

Hydrolysis: The amide bonds within the urea moiety can be hydrolyzed under both acidic and basic conditions. This would lead to ring-opening.

-

Oxidation: The carbon atoms of the imidazolidinone ring, particularly if substituted, can be susceptible to oxidation.

Predicted Stability of 4,5-Diphenyl-2-imidazolidinone

Based on the general stability of the imidazolidinone ring, the following degradation pathways are proposed for 4,5-Diphenyl-2-imidazolidinone:

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening to form a diamine derivative. The meso-isomer of 4,5-Diphenyl-2-imidazolidinone has been shown to be stable to epimerization even after prolonged heating in a mixture of hydrobromic acid and acetic acid, suggesting a degree of stability of the core structure under these specific conditions.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to ring cleavage.

-

Oxidative Degradation: The tertiary carbon atoms at the 4 and 5 positions are potential sites for oxidation, which could lead to the formation of hydroxylated derivatives.

-

Photodegradation: Aromatic systems can absorb UV light, which may lead to photochemical reactions and degradation.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of 4,5-Diphenyl-2-imidazolidinone under various stress conditions and to identify its primary degradation products.

Materials:

-

4,5-Diphenyl-2-imidazolidinone

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

Methodology:

-

Solution Preparation: Prepare solutions of 4,5-Diphenyl-2-imidazolidinone in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the solution and heat (e.g., at 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add NaOH to the solution and heat (e.g., at 60-80 °C) for a defined period.

-

Oxidative Degradation: Add hydrogen peroxide to the solution and keep at room temperature or heat gently.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Diagram of Potential Degradation Pathways:

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4,5-Diphenyl-2-imidazolidinone. While specific experimental data for this compound remains limited in the public domain, the principles and protocols outlined herein offer a robust starting point for its characterization. The provided methodologies for equilibrium solubility determination and forced degradation studies are based on established industry standards and are crucial for any research or development program involving this compound. The elucidation of potential degradation pathways based on the known chemistry of the imidazolidinone ring system provides a rational basis for designing stability studies and for the development of stable formulations. It is imperative that researchers conduct empirical studies to generate specific data for 4,5-Diphenyl-2-imidazolidinone to validate the theoretical considerations presented in this guide.

References

-

meso-4,5-Diphenylimidazolidin-2-one . PMC. Available at: [Link]

-

4,5-Diphenyl-2-imidazolidinone . PubChem. Available at: [Link]

-

Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides . Organic & Biomolecular Chemistry. Available at: [Link]

-

Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions . PubMed. Available at: [Link]

-

HANDBOOK OF - SOLUBILITY DATA for PHARMACEUTICALS . AAPS. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]

-

Forced Degradation Studies . MedCrave online. Available at: [Link]

-

Separation of 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

-

Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid . PubMed. Available at: [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening . PubMed. Available at: [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting . NIH. Available at: [Link]

-

Solubility of Selected Compounds in Water and Ethanol . ResearchGate. Available at: [Link]

-

Forced Degradation Studies . MedCrave online. Available at: [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review . PMC. Available at: [Link]

-

Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization . ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione . bepls. Available at: [Link]

-

4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone - C15H14N2O3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

-

Imidazolidinone . Wikipedia. Available at: [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review . ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chiral Scaffold: A Technical History of 4,5-Diphenyl-2-imidazolidinone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4,5-diphenyl-2-imidazolidinone, a heterocyclic compound that has garnered significant interest in the field of organic chemistry. The narrative traces the origins of its synthesis, from the initial preparations of its meso and trans isomers to more contemporary methodologies. This guide will delve into the foundational synthetic chemistry, explore the evolution of its preparation, and detail key experimental protocols. The significance of this molecule, particularly the application of its chiral variants as auxiliaries and ligands in asymmetric synthesis, will be contextualized to provide a holistic understanding of its importance to the scientific community.

Introduction: The Imidazolidinone Core and Its Significance

Imidazolidinones are a class of five-membered saturated heterocycles containing a urea moiety within the ring structure.[1] These scaffolds are of considerable interest due to their presence in a variety of biologically active molecules and their utility as versatile intermediates in organic synthesis. The 2-imidazolidinone structure, in particular, has been identified as a key pharmacophore in several drugs and has been instrumental in the development of organocatalysis.

4,5-Diphenyl-2-imidazolidinone distinguishes itself through the presence of two phenyl substituents on the carbon backbone of the imidazolidinone ring. This substitution gives rise to two diastereomers: a meso (or cis) compound and a pair of enantiomers (trans). The rigid, C2-symmetric chiral backbone of the trans-isomers has made them particularly valuable as chiral auxiliaries and ligands in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral molecule. The optically pure vicinal diamine precursors to these structures are themselves highly sought after in synthetic chemistry.[2] This guide will illuminate the historical path that led to the availability and application of this important chiral scaffold.

The Initial Foray: Discovery and First Synthesis

The synthesis of the chiral trans-isomers was reported later by Sankhavasi and coworkers in 1991.[1] This development was significant as it provided access to the enantiopure forms of the molecule, unlocking its potential for applications in asymmetric synthesis.

Evolution of Synthetic Methodologies

The synthesis of 4,5-diphenyl-2-imidazolidinone, particularly the meso-isomer, has evolved from its initial preparations. A more recent and well-documented method highlights a multi-step process that begins with the synthesis of an imine-amide precursor.[1] This approach offers a reliable and scalable route to the meso-isomer.

A Modern Synthetic Pathway to meso-4,5-Diphenyl-2-imidazolidinone

A contemporary and thoroughly characterized synthesis of meso-4,5-diphenyl-2-imidazolidinone involves a three-step process starting from readily available benzaldehyde and ammonium acetate.[1] This pathway is outlined below:

Diagram 1: Synthetic Pathway to meso-4,5-Diphenyl-2-imidazolidinone

Caption: A three-step synthesis of meso-4,5-Diphenyl-2-imidazolidinone.

This synthetic route is advantageous due to its reliance on accessible starting materials and its robust nature. The stereochemistry of the final product is established during the formation of the imine-amide precursor through an electrocyclization process.[1]

Experimental Protocols

The following protocols are based on a well-established modern synthesis of meso-4,5-diphenyl-2-imidazolidinone.[1]

Synthesis of meso-1,2-diamino-1,2-diphenylethane

-

Reaction Setup: A suspension of 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (23.0 g, 57 mmol) is prepared in a mixture of glacial acetic acid (115 ml) and 48% aqueous hydrobromic acid (230 ml).

-

Reflux: The mixture is heated to reflux for four days.

-

Workup:

-

The reaction mixture is cooled in an ice bath.

-

Diethyl ether (200 ml) is added, and the mixture is stirred vigorously for 30 minutes.

-

The resulting solid is collected by filtration and washed with diethyl ether.

-

The solid filtrate is added to 100 ml of ice-cold 40% aqueous sodium hydroxide.

-

The aqueous layer is extracted three times with dichloromethane (150 ml portions).

-

-

Isolation and Purification: The combined organic extracts are evaporated to dryness. The crude product is recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.

| Parameter | Value |

| Yield | 65% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.8, 128.3, 127.5, 127.4, 62.7 |

Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

-

Reaction Setup: A portion of meso-1,2-diamino-1,2-diphenylethane (5.095 g, 24 mmol) is dissolved in dichloromethane (50 ml) and cooled in an ice bath.

-

Reagent Addition: A solution of 1,1'-carbonyldiimidazole (8.108 g, 50 mmol) in dichloromethane (250 ml) is added dropwise to the cooled diamine solution.

-

Reaction: The mixture is stirred for two hours.

-

Initial Workup: The solvent is evaporated under reduced pressure.

-

Hydrolysis and Precipitation:

-

The solid residue is taken up in methanol (200 ml) and cooled in an ice bath.

-

20 ml of 40% aqueous sodium hydroxide is added, and the mixture is stirred for 30 minutes.

-

Methanol is evaporated under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH = 1 with 0.5 M hydrochloric acid, leading to the crystallization of the title compound.

-

-

Isolation: The crystals are collected by filtration to obtain meso-4,5-diphenyl-2-imidazolidinone.

| Parameter | Value |

| Yield | 97% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8 |

Diagram 2: Experimental Workflow for the Synthesis of meso-4,5-Diphenyl-2-imidazolidinone

Caption: Workflow for the modern synthesis of the target compound.

Conclusion

The journey of 4,5-diphenyl-2-imidazolidinone from its initial synthesis to its current status as a valuable chiral building block is a testament to the continuous evolution of organic chemistry. The foundational work in the 1970s and the subsequent development of synthetic routes for its enantiopure forms have provided the chemical community with a powerful tool for asymmetric synthesis. The detailed modern protocols now available allow for the reliable and high-yielding preparation of this important molecule, ensuring its continued application in academic research and the development of new chemical entities. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the significance of chiral scaffolds like 4,5-diphenyl-2-imidazolidinone is poised to increase even further.

References

- Armarego, W. L. F. (1977). Stereochemistry of Heterocyclic Compounds, Part 1: Nitrogen Heterocycles. Wiley.

- Biniecki, S., & Herold, F. (1974). [Synthesis of meso-N, N'-bis(pyridalo)-,N, N'-bis(2-furfurylideno)-,N, N'-bis(2-pyrrolideno)-,N, N'-bis(2-thenylideno)-1,2-diphenylethylenediamines and meso-N-pyridalo-,N-(2-furfurylideno)-,N-(2-pyrrolideno)-N-(2-thenylideno)-N-benzoyl-1, 2-diphenylethylenediamines]. Acta Poloniae Pharmaceutica, 31(4), 417–426.

-

Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(22), 8412-8443. Available at: [Link]

-

Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. Available at: [Link]

- Herold, F., & Biniecki, S. (1972). [Synthesis of pyridinoil derivatives of meso-1,2-diphenylethylenediamine]. Acta Poloniae Pharmaceutica, 29(2), 117–123.

-

Imidazolidinone - Wikipedia. (n.d.). Retrieved from [Link]

-

Klimochkin, Y. N., Ivleva, E. A., Serzhantova, A. S., Shiryaev, A. K., & Moiseev, I. K. (2017). Synthesis of Diacetylamino and Diamino Derivatives of Adamantane Series. Russian Journal of Organic Chemistry, 53(8), 1170–1175. Available at: [Link]

-

Li, W. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group Meeting. Available at: [Link]

-

Proskurnina, M. V., Lozinskaya, N. A., Tkachenko, S. E., & Zefirov, N. S. (2002). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. Russian Journal of Organic Chemistry, 38(8), 1200–1204. Available at: [Link]

-

PubMed. (1974). [Synthesis of meso-N, N'-bis(pyridalo)-,N, N'-bis(2-furfurylideno)-,N, N'-bis(2-pyrrolideno)-,N, N'-bis(2-thenylideno)-1,2-diphenylethylenediamines and meso-N-pyridalo-,N-(2-furfurylideno)-,N-(2-pyrrolideno)-N-(2-thenylideno)-N-benzoyl-1, 2-diphenylethylenediamines]. Retrieved from [Link]

-

TIB.eu. (n.d.). meso-4,5-Diphenylimidazolidin-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

Sources

- 1. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 3. [Synthesis of meso-N, N'-bis(pyridalo)-,N, N'-bis(2-furfurylideno)-,N, N'-bis(2-pyrrolideno)-,N, N'-bis(2-thenylideno)-1,2-diphenylethylenediamines and meso-N-pyridalo-,N-(2-furfurylideno)-,N-(2-pyrrolideno)-N-(2-thenylideno)-N-benzoyl-1, 2-diphenylethylenediamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Expanding Therapeutic Potential of Imidazolidinone Derivatives

Prepared by a Senior Application Scientist

Executive Summary

The imidazolidinone scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its versatile framework allows for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals on the significant therapeutic potential of these compounds. We will explore the key biological activities, delve into the underlying mechanisms of action, present detailed methodologies for their evaluation, and discuss the future trajectory of imidazolidinone-based drug discovery. The evidence strongly suggests that this class of compounds holds significant promise for developing novel therapeutics against cancer, viral infections, microbial pathogens, and neurodegenerative diseases.[2]

The Imidazolidinone Core: A Foundation for Pharmacological Diversity